molecular formula C9H12ClF2NO2 B2674125 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride CAS No. 1431965-74-0

4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride

Cat. No.: B2674125
CAS No.: 1431965-74-0
M. Wt: 239.65
InChI Key: BOUKOMOHUACZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoroethoxy group and a methoxy group attached to an aniline ring, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride typically involves the introduction of the difluoroethoxy group to the aniline ring. One common method is through the reaction of 4-hydroxy-3-methoxyaniline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride involves its interaction with various molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)-3-fluorobenzylamine hydrochloride
  • 4-(2,2-Difluoroethoxy)-3-chloroaniline hydrochloride
  • 4-(2,2-Difluoroethoxy)-3-methylphenol hydrochloride

Uniqueness

4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride is unique due to the presence of both difluoroethoxy and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(12)2-3-7(8)14-5-9(10)11;/h2-4,9H,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUKOMOHUACZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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